REACTION_CXSMILES
|
OC1C([N+]([O-])=O)=CC=CC=1C(O)=O.S(Cl)(Cl)=O.[N+:18]([C:21]1[CH:29]=[CH:28][CH:27]=[C:23]([C:24]([NH2:26])=[O:25])[C:22]=1[OH:30])([O-])=O.[S]>CN(C)C1C=CN=CC=1.[Ni].[Pd].C(N(CC)CC)C>[NH2:18][C:21]1[CH:29]=[CH:28][CH:27]=[C:23]([C:24]([NH2:26])=[O:25])[C:22]=1[OH:30] |^3:30|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)N)=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of the excess thionyl chloride
|
Type
|
CUSTOM
|
Details
|
the crude acid chloride 2 was reacted with the desired cyclic amine 3 in dichloromethane solution
|
Type
|
CUSTOM
|
Details
|
Crude 3-nitrosalicylamide 4 could be isolated
|
Type
|
WASH
|
Details
|
after washing the reaction mixture with dilute HCl solution
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
if desired could be purified by recrystallization or chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of diastereomers, one
|
Type
|
CUSTOM
|
Details
|
to isolate the individual diastereomers at this stage
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C(=O)N)=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |